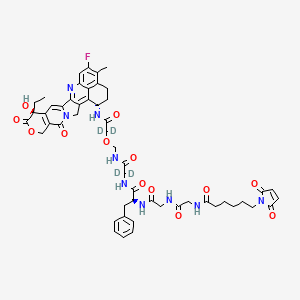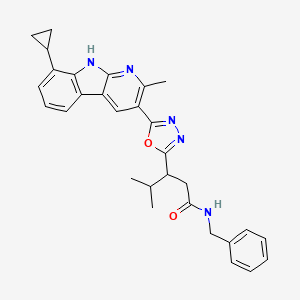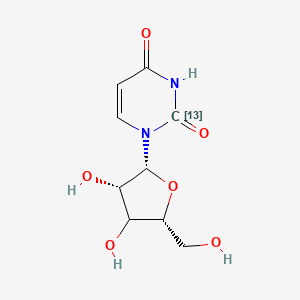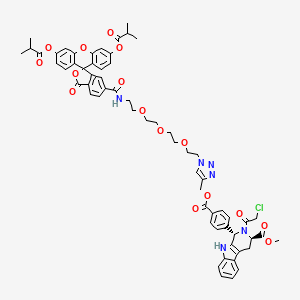
Deruxtecan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deruxtecan-d4 is a deuterium-labeled derivative of deruxtecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates, such as trastuzumab deruxtecan, which are designed for targeted cancer therapy. The deuterium labeling in this compound enhances its stability and allows for precise tracking in pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deruxtecan-d4 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the deruxtecan molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction:
Peptide Linker Attachment: The attachment of a maleimide-GGFG peptide linker to the deuterated deruxtecan molecule.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions and peptide linker attachment.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Deruxtecan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of antibody-drug conjugates and other pharmaceutical compounds .
Aplicaciones Científicas De Investigación
Deruxtecan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of deruxtecan-based compounds.
Biology: Employed in cellular studies to investigate the mechanisms of action of deruxtecan-based drugs.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of antibody-drug conjugates like trastuzumab deruxtecan.
Industry: Utilized in the large-scale production of deruxtecan-based pharmaceuticals for clinical use
Mecanismo De Acción
Deruxtecan-d4 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and causing DNA damage. This leads to the induction of apoptosis in rapidly dividing cancer cells. The molecular targets and pathways involved include the HER2 receptor, which is overexpressed in certain types of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Exatecan: A topoisomerase I inhibitor similar to deruxtecan but without the deuterium labeling.
Trastuzumab Deruxtecan: An antibody-drug conjugate that includes deruxtecan as its cytotoxic payload.
Patritumab Deruxtecan: Another antibody-drug conjugate targeting HER3, with deruxtecan as the cytotoxic component.
Uniqueness of Deruxtecan-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research and development, as well as in the clinical setting for the synthesis of advanced antibody-drug conjugates .
Propiedades
Fórmula molecular |
C52H56FN9O13 |
|---|---|
Peso molecular |
1038.1 g/mol |
Nombre IUPAC |
N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2 |
Clave InChI |
WXNSCLIZKHLNSG-BXKFTRBMSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)NCOC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pyrimidine-2,4-dione](/img/structure/B12398814.png)





![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)

![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

